Cas no 1371912-75-2 (2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide)
2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)py ridin-2-yl]amino}ethyl)acetamide
- Benzeneacetamide, 3,4-dichloro-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-
- 2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide
- Z748793090
- 1371912-75-2
- 2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide
- EN300-26951562
- AKOS034568817
- 2-(3,4-dichlorophenyl)-N-[2-[[3-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide
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- Inchi: 1S/C16H14Cl2F3N3O/c17-12-4-3-10(8-13(12)18)9-14(25)22-6-7-24-15-11(16(19,20)21)2-1-5-23-15/h1-5,8H,6-7,9H2,(H,22,25)(H,23,24)
- InChI Key: TXWOOLIWXKEBIE-UHFFFAOYSA-N
- SMILES: C1(CC(NCCNC2=NC=CC=C2C(F)(F)F)=O)=CC=C(Cl)C(Cl)=C1
Computed Properties
- Exact Mass: 391.0466020g/mol
- Monoisotopic Mass: 391.0466020g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.422±0.06 g/cm3(Predicted)
- Boiling Point: 571.9±50.0 °C(Predicted)
- pka: 14.73±0.46(Predicted)
2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26951562-0.05g |
2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide |
1371912-75-2 | 95.0% | 0.05g |
$491.0 | 2025-03-20 | |
| Enamine | EN300-26951562-0.1g |
2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide |
1371912-75-2 | 95.0% | 0.1g |
$592.0 | 2025-03-20 |
2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide
Introduction to 2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide (CAS No. 1371912-75-2) and Its Applications in Modern Chemical Biology
The compound 2-(3,4-dichlorophenyl)-N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide, identified by its CAS number 1371912-75-2, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its dual amide and pyridine moieties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including 3,4-dichlorophenyl, trifluoromethylpyridine, and acetamide, endows this compound with unique chemical properties that make it a promising candidate for further exploration.
Recent studies have highlighted the importance of trifluoromethylpyridine derivatives in medicinal chemistry, particularly for their role in enhancing metabolic stability and binding affinity. The incorporation of a trifluoromethyl group into the pyridine ring not only improves the compound's pharmacokinetic profile but also modulates its interaction with biological targets. This modification has been extensively studied in the development of kinase inhibitors and other small-molecule drugs, where the trifluoromethyl group contributes to sustained receptor occupancy and increased efficacy.
The 3,4-dichlorophenyl moiety in the molecular structure of 1371912-75-2 further contributes to its pharmacological potential. Chlorinated aromatic rings are well-known for their ability to enhance lipophilicity and binding affinity to protein targets. In particular, the dichloro substitution pattern has been explored in various therapeutic areas, including oncology and anti-inflammatory treatments. The combination of these two functional groups creates a scaffold that is both structurally diverse and biologically relevant.
Moreover, the amide linkage in the compound's name, specifically N-(2-{3-(trifluoromethyl)pyridin-2-ylamino}ethyl)acetamide, plays a crucial role in determining its solubility and bioavailability. Amides are commonly found in biologically active molecules due to their ability to form hydrogen bonds, which is essential for interactions with biological macromolecules such as enzymes and receptors. The specific arrangement of atoms in this moiety allows for fine-tuning of physicochemical properties, making it an attractive feature for drug design.
In the context of modern drug discovery, the synthesis and characterization of compounds like 1371912-75-2 are driven by advancements in computational chemistry and high-throughput screening techniques. These methodologies enable researchers to rapidly evaluate the potential of novel molecular structures before moving into costly and time-consuming experimental validation. The integration of machine learning algorithms has further accelerated this process by predicting binding affinities and identifying promising candidates for further optimization.
One notable application of this compound is in the development of inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are notoriously challenging to inhibit due to their large binding surfaces and lack of well-defined binding pockets. The unique structural features of 1371912-75-2, including its rigid aromatic core and flexible amine side chains, make it well-suited for disrupting PPIs. Recent studies have demonstrated that similar scaffolds can effectively interfere with key signaling pathways involved in diseases such as cancer and neurodegeneration.
Another area where this compound shows promise is in the treatment of infectious diseases. The growing threat of antibiotic resistance has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. The combination of chloro substituents and pyridine-based moieties has been shown to exhibit broad-spectrum activity against bacterial pathogens. Furthermore, the presence of an amide group enhances membrane permeability, allowing the compound to penetrate bacterial cell walls more effectively.
The role of computational modeling in optimizing derivatives like 1371912-75-2 cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how these compounds interact with biological targets at an atomic level. By leveraging these tools, researchers can predict conformational changes, identify key interaction residues, and design analogs with improved potency and selectivity. This approach has been instrumental in reducing attrition rates during drug development pipelines.
Future directions for research on this compound include exploring its potential as a lead molecule for covalent inhibitors. Covalent drugs form irreversible bonds with target proteins, leading to prolonged inhibition compared to traditional competitive inhibitors. This mechanism has gained traction in recent years due to its high specificity and prolonged duration of action. The reactive sites within the molecular structure of 1371912-75-2 could be exploited to develop covalent probes or inhibitors for high-value therapeutic targets.
In conclusion,1371912-75-2 exemplifies how sophisticated molecular design can yield compounds with significant therapeutic potential across multiple disease areas. Its unique combination of functional groups—particularly the trifluoromethylpyridine moiety—makes it a valuable tool for medicinal chemists seeking novel drug candidates. As research continues to uncover new applications for this compound,its importance is likely to grow alongside advancements in computational chemistry and drug discovery technologies.
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